(3-Methylpentyl)benzene
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Overview
Description
(3-Methylpentyl)benzene, also known as 3-methyl-1-phenylpentane, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a 3-methylpentyl group is attached to the benzene ring. This compound is part of the alkylbenzene family and is characterized by its aromatic properties and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylpentyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methylpentyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (the carbon atom directly attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-Methylpentyl)benzene primarily involves its interactions with other molecules through hydrophobic and aromatic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylpentyl)benzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler alkylbenzenes. The presence of the 3-methylpentyl group affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other alkylbenzenes may not be as effective .
Properties
CAS No. |
54410-69-4 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-methylpentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
PVXCNEZDIJHZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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